5-Nitro-6-(2,4,5-trimethoxyphenyl)piperidin-2-one
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Overview
Description
Compound 1 , belongs to the piperidin-4-one skeleton. It was synthesized through a Mannich condensation reaction, resulting in good yield (88%) . This compound is of interest due to its potential antioxidant and anti-inflammatory properties.
Preparation Methods
Synthetic Routes::
Mannich Condensation:
Imine Derivatives:
Industrial Production:: The industrial-scale synthesis of this compound may involve optimization of the synthetic route for large-scale production.
Chemical Reactions Analysis
Compound 1 and its derivatives can undergo various reactions:
Oxidation: Potential oxidation reactions due to the nitro group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Substitution reactions at the piperidine ring.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: These reactions yield diverse products, including imine derivatives.
Scientific Research Applications
Chemistry::
Antioxidant Activity: Compound 1 exhibits radical scavenging activity (IC50 values37.13 µM) due to its antioxidant potential.
Biological Activities: Its derivatives also possess good radical scavenging properties.
Anti-Inflammatory Potential: Research explores the use of synthetic compounds like this one as anti-inflammatory agents.
Further Studies: Investigate its effects on cellular pathways and potential therapeutic applications.
Mechanism of Action
The exact mechanism remains to be fully elucidated. its antioxidant properties suggest involvement in neutralizing oxidative species and modulating inflammation-related pathways.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other piperidin-4-one derivatives.
Similar Compounds: Explore related compounds, such as benzimidazoles.
Properties
Molecular Formula |
C14H18N2O6 |
---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
5-nitro-6-(2,4,5-trimethoxyphenyl)piperidin-2-one |
InChI |
InChI=1S/C14H18N2O6/c1-20-10-7-12(22-3)11(21-2)6-8(10)14-9(16(18)19)4-5-13(17)15-14/h6-7,9,14H,4-5H2,1-3H3,(H,15,17) |
InChI Key |
XXXOQNAXNXKJPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2C(CCC(=O)N2)[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
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